4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride
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Overview
Description
4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride is an organic compound with the molecular formula C8H11ClN2·HCl. It is a derivative of benzene, featuring a chlorine atom and an ethyl group attached to the benzene ring, along with two amine groups. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to 1,2-diaminobenzene.
Chlorination: 1,2-diaminobenzene is chlorinated to form 4-chloro-1,2-diaminobenzene.
Alkylation: The chlorinated compound is then alkylated with ethyl chloride to form 4-chloro-N1-ethylbenzene-1,2-diamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N1,N1-diethylbenzene-1,2-diaminehydrochloride
- 1,2-Benzenediamine, 4-chloro-
- N1-Benzyl-4-chloro-N1-ethylbenzene-1,2-diamine
Uniqueness
4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ethyl group and chlorine atom confer unique reactivity and interaction profiles compared to other similar compounds.
Properties
CAS No. |
2825006-37-7 |
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Molecular Formula |
C8H12Cl2N2 |
Molecular Weight |
207.10 g/mol |
IUPAC Name |
4-chloro-1-N-ethylbenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2,10H2,1H3;1H |
InChI Key |
RXPAYTPZVUFGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
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